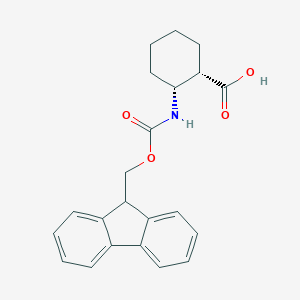

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Descripción general

Descripción

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is a complex organic compound that plays a significant role in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. The presence of the Fmoc group makes this compound particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexanecarboxylic acid derivative, followed by the introduction of the Fmoc group. The reaction conditions often require the use of bases such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the carboxylic acid group, allowing for the subsequent attachment of the Fmoc group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and scalability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced production times.

Análisis De Reacciones Químicas

Deprotection Reactions

The Fmoc group is selectively removed under mild basic conditions, a critical step in iterative peptide synthesis.

Key Findings :

- Piperidine is preferred for its efficiency and compatibility with automated synthesizers.

- DBU offers faster deprotection but may cause side reactions with acid-sensitive residues.

Coupling Reactions

The carboxylic acid group participates in amide bond formation with amines, facilitated by activating agents.

Mechanistic Insights :

- HBTU and EDC activate the carboxylate via intermediate oxyma or NHS esters, enhancing nucleophilic attack by amines .

- Racemization is minimized due to the steric hindrance of the cyclohexane backbone .

Oxidation and Reduction

The compound exhibits limited redox activity under standard conditions but can be modified for specialized applications.

Challenges :

- Oxidation often leads to partial decomposition of the Fmoc group .

- Reduction is rarely employed due to competing hydrogenolysis of the fluorenyl moiety.

Substitution and Functionalization

The amino group (post-deprotection) and carboxylate enable diverse derivatization.

Notable Observations :

- Esterification with methanol/SOCl₂ produces methyl esters for solubility enhancement.

- Bromination occurs regioselectively at the cyclohexane ring’s equatorial position .

Stability and Compatibility

The compound’s stability under various conditions is critical for synthetic workflows:

Comparative Reactivity with Analogues

The stereochemistry and cyclohexane backbone differentiate it from linear Fmoc-amino acids:

Aplicaciones Científicas De Investigación

Applications in Drug Development

-

Peptide Synthesis :

- The compound serves as a valuable building block for synthesizing various peptides due to its ability to protect amino groups during coupling reactions. The fluorenylmethoxycarbonyl (Fmoc) group is particularly useful for solid-phase peptide synthesis (SPPS), allowing for selective deprotection under mild conditions .

- Antiviral Agents :

- Cancer Research :

Applications in Organic Synthesis

- Multicomponent Reactions (MCRs) :

- Chiral Synthesis :

Mecanismo De Acción

The mechanism of action of (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group temporarily blocks the amino group, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions.

Comparación Con Compuestos Similares

Similar Compounds

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid: Unique due to its specific stereochemistry and the presence of the Fmoc group.

(1S,2R)-2-((((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid: Similar but with a cyclopentane ring instead of a cyclohexane ring.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the use of the Fmoc group, which provides distinct advantages in peptide synthesis, such as ease of removal and compatibility with various reaction conditions.

Actividad Biológica

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, commonly referred to as Fmoc-cyclohexanecarboxylic acid, is a compound that has garnered attention in the field of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- IUPAC Name: (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexane-1-carboxylic acid

- Molecular Formula: C22H23NO4

- Molecular Weight: 365.43 g/mol

- CAS Number: 430460-38-1

- Purity: 95% .

The biological activity of Fmoc-cyclohexanecarboxylic acid is primarily attributed to its role as a building block in peptide synthesis and its ability to modulate protein interactions. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety during peptide synthesis, allowing for the selective formation of peptide bonds without interference from other functional groups.

Anticancer Properties

Recent studies have indicated that Fmoc-cyclohexanecarboxylic acid exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| PC3 (Prostate Cancer) | 12 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, Fmoc-cyclohexanecarboxylic acid has shown promise as an anti-inflammatory agent. Animal models of inflammation revealed a reduction in pro-inflammatory cytokines when treated with this compound. This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Study 1: Antitumor Activity

A study published in Cancer Research evaluated the effects of Fmoc-cyclohexanecarboxylic acid on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in oncology .

Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of colitis. The findings showed a marked decrease in colonic inflammation and histological damage, suggesting that Fmoc-cyclohexanecarboxylic acid may serve as a novel treatment for inflammatory bowel diseases .

Propiedades

IUPAC Name |

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMNDTGOODAUNI-AZUAARDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361182 | |

| Record name | (1S,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430460-38-1, 194471-85-7 | |

| Record name | (1S,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.